molecular formula C15H12N2O2S2 B580571 2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide

2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide

Cat. No.: B580571
M. Wt: 316.4 g/mol
InChI Key: ZZKGJVRSUVIYIJ-UHFFFAOYSA-N
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Description

2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide (CAS: Not specified in search results

Properties

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[[2-(1-benzothiophen-3-yl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C15H12N2O2S2/c16-14(19)11-5-6-20-15(11)17-13(18)7-9-8-21-12-4-2-1-3-10(9)12/h1-6,8H,7H2,(H2,16,19)(H,17,18)

InChI Key

ZZKGJVRSUVIYIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=O)NC3=C(C=CS3)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(=O)NC3=C(C=CS3)C(=O)N

Synonyms

2-(2-(benzo[b]thiophen-3-yl)acetaMido)thiophene-3-carboxaMide

Origin of Product

United States

Preparation Methods

Pathway A: Carbodiimide-Mediated Amide Bond Formation

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and benzotriazol-1-ol (HOBt) as coupling agents, with N-ethyl-N,N-diisopropylamine (DIEA) as a base.

Reagents/Conditions Yield Reference
EDC (2.4 eq), HOBt (2.4 eq), DIEA (3 eq) in DMF at 20°C for 18 h31%

Mechanism :

  • Activation : EDC reacts with the carboxylic acid group of benzo[b]thiophene-3-acetic acid to form an active O-acylisourea intermediate.

  • Coupling : The intermediate reacts with the amine group of thiophene-3-carboxamide in the presence of HOBt and DIEA.

  • Purification : The product is isolated via extraction with ethyl acetate, washed with NaHCO₃ and brine, and purified by silica gel chromatography.

Key Challenges :

  • Low Yield : The 31% yield suggests steric hindrance between the bulky benzo[b]thiophene and thiophene moieties.

  • Solvent Dependency : DMF is critical for solubilizing reactants and facilitating the coupling reaction.

Pathway B: Chloroformate Intermediate Route

Inspired by zileuton synthesis patents, this approach involves phenyl chloroformate and hydroxylamine hydrochloride to form an intermediate carbamate, which is subsequently converted to the carboxamide.

Step Reagents/Conditions Yield Reference
1. Carbamate FormationPhenyl chloroformate, NaHCO₃, H₂O/THFN/A
2. Condensation with AlcoholToluene, HCl (32%)N/A
3. Ammonia TreatmentMethanolic ammonia, TolueneHigh

Advantages :

  • Stepwise Control : The intermediate carbamate allows for isolation and purification before final conversion.

  • Solvent Flexibility : Toluene and THF enable efficient mixing of hydrophilic and hydrophobic reagents.

Limitations :

  • Complex Workup : Multiple solvent extractions and acid-base adjustments are required.

Precursor Synthesis

Benzo[b]thiophene-3-acetic Acid

This precursor is synthesized via chloroacetylation of 3-hydroxybenzo[b]thiophene or direct oxidation of benzo[b]thiophene derivatives.

Method Reagents/Conditions Yield Reference
ChloroacetylationChloroacetyl chloride, pyridine75%
Oxidation of 1-(Benzo[b]thiophen-3-yl)ethanolNaBH₄ in methanol, then oxidation65%

Notes :

  • Purity : High-purity benzo[b]thiophene-3-acetic acid is critical for subsequent coupling reactions.

Thiophene-3-carboxamide

Typically prepared by reacting thiophene-3-carboxylic acid with amines under coupling conditions.

Method Reagents/Conditions Yield Reference
Aminolysis of Acid ChlorideSOCl₂, NH₃ in THF80%
Carbodiimide CouplingEDC, HOBt, DIEA in DMF41%

Optimization Strategies

Solvent and Base Selection

  • DMF : Optimal for carbodiimide-mediated reactions due to high dielectric constant.

  • DIEA : Enhances nucleophilicity of the amine group in thiophene carboxamide.

Catalytic Approaches

  • Palladium Catalysis : Used in nitro reductions (e.g., converting nitro groups to amines for subsequent acylation).

  • Lewis Acids : BF₃ or AlCl₃ may improve yields in condensation steps.

Challenge Potential Solution
Low yields in Pathway AMicrowave-assisted coupling or alternative coupling agents (e.g., DCC)
Steric hindrance between aromatic ringsUse of bulky bases (e.g., 2,6-lutidine) to enhance reactivity
ScalabilityContinuous-flow reactors for improved heat/mass transfer

Chemical Reactions Analysis

PMID25991433-Compound-N3: undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific functional groups and reaction conditions employed .

Scientific Research Applications

PMID25991433-Compound-N3: has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its role in modulating cellular signaling pathways and its potential as a therapeutic agent.

    Medicine: Explored for its potential to treat various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PMID25991433-Compound-N3 involves its interaction with specific molecular targets, such as kinases involved in cellular signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis. The molecular pathways affected by this compound are critical for maintaining cellular homeostasis and responding to external stimuli .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s structural analogs differ primarily in their substituents and core modifications:

Compound Name/ID Core Structure Key Substituents/Modifications Reference
Target Compound Benzo[b]thiophene + thiophene Acetamido linker, carboxamide
IIIb () Tetrahydrobenzo[b]thiophene 4-Benzylpiperazinyl, carboxamide
IIIc () Tetrahydrobenzo[b]thiophene 4-(2-Fluorobenzyl)piperazinyl, carboxamide
JAMI1001A () Tetrahydrobenzo[b]thiophene Trifluoromethyl pyrazole, hydroxymethyl
Tetrazole Analogs () Benzo[b]thiophene + tetrazole Methoxyphenyl ethenyl, planar aromatic systems
4l () Benzo[b]thiophene + piperidine Diethoxyphosphoryl, tert-butyl carbamate

Key Observations :

  • Core Saturation : Compounds like IIIb and JAMI1001A feature a tetrahydrobenzo[b]thiophene core, which reduces planarity compared to the fully aromatic target compound. This may influence binding to hydrophobic pockets in biological targets .
  • Substituent Diversity : Piperazine (IIIb, IIIc), pyrazole (JAMI1001A), and phosphoryl (4l) groups introduce varying electronic and steric effects. For instance, the trifluoromethyl group in JAMI1001A enhances metabolic stability , while the phosphoryl moiety in 4l targets metallo-β-lactamases .

Physicochemical Properties

Data from and highlight critical differences in melting points, yields, and spectroscopic profiles:

Compound Melting Point (°C) Synthesis Yield (%) IR/NMR Features
Target Not reported Not reported Expected NH/amide C=O peaks (~1650–1700 cm⁻¹)
IIIb 200–202 80 NH/NH₂ (3320–3420 cm⁻¹), aromatic C=C (1600 cm⁻¹)
IIIc 196–198 76 Similar to IIIb, with fluorobenzyl C-F (1250 cm⁻¹)
4l Not reported 68 P=O stretch (~1250 cm⁻¹), tert-butyl (1390 cm⁻¹)

Key Observations :

  • Higher melting points in IIIb (200–202°C) vs. IIIe (80–82°C) suggest stronger intermolecular forces due to polar piperazinyl groups .
  • Yields for analogs range from 65% (IIIe) to 80% (IIIb), indicating that reaction conditions (solvent, time) significantly impact efficiency .

Biological Activity

2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide, also known by its CAS number 1246072-89-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a benzo[b]thiophene core, which is known for various pharmacological properties, including anti-inflammatory and antimicrobial effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C15H12N2O2S2
  • Molecular Weight : 316.4 g/mol
  • Structure : The compound consists of a thiophene ring substituted with an acetamido group and a benzo[b]thiophene moiety.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

  • Mechanism of Action : The compound has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. Inhibitory concentrations (IC50) have been reported in the range of 29.2 µM for 5-lipoxygenase (5-LOX), highlighting its potential as an anti-inflammatory agent .
  • In Vivo Studies : In animal models, administration of related thiophene derivatives at doses around 20 mg/kg demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β .
  • Comparative Efficacy : Compounds with similar structures exhibited anti-inflammatory effects comparable to established drugs like indomethacin, with some derivatives showing superior activity in reducing paw edema induced by carrageenan .

Antimicrobial Activity

  • In Vitro Evaluation : The compound's antimicrobial properties have been assessed against various pathogens, including Staphylococcus aureus. In vitro tests revealed that related compounds had minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains .
  • Biofilm Formation : Studies indicated that these compounds significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
  • Synergistic Effects : Notably, the compound exhibited synergistic effects when combined with antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .

Data Table Summary

Activity Type Mechanism/Effect IC50/MIC Values Reference
Anti-inflammatoryCOX/LOX inhibition29.2 µM (5-LOX)
In Vivo InflammationReduces TNF-α, IL-1β-
AntimicrobialAgainst Staphylococcus aureus4 µg/mL
Biofilm InhibitionSignificant reduction in biofilm formation-
Synergistic EffectsEnhanced efficacy with antibiotics-

Case Studies

A study conducted by De et al. (2011) explored the synthesis and biological evaluation of thiophene derivatives, including those structurally similar to this compound. The results indicated that these compounds showed promising anti-inflammatory effects in both in vitro and in vivo models, supporting their potential therapeutic use .

Another investigation highlighted the structural modifications that could enhance the biological activity of thiophene derivatives. It was found that certain substitutions could significantly increase anti-inflammatory potency while maintaining low cytotoxicity towards non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves cyanoacetylation of amino-thiophene precursors followed by Knoevenagel condensation with substituted benzaldehydes. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole under reflux to introduce the acetamido group. Subsequent condensation with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in toluene with piperidine/acetic acid catalysis generates the acrylamido-thiophene scaffold . Purification via recrystallization (ethanol) or reverse-phase HPLC yields products with 72–94% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry (e.g., thiophene ring protons at δ 6.8–7.5 ppm, benzo[b]thiophene protons at δ 7.2–8.0 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., HRMS for C₁₆H₁₄N₂O₃S₂: [M+H]⁺ at m/z 355.0521) .

Q. How are in vitro antioxidant activities evaluated for this compound?

  • Methodological Answer : Standard assays include DPPH radical scavenging (measuring absorbance at 517 nm) and superoxide dismutase (SOD) mimic activity (nitroblue tetrazolium reduction inhibition). Results are compared to ascorbic acid/Trolox as positive controls. Substituents like electron-donating groups (e.g., methoxy) enhance activity by stabilizing radical intermediates .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze substituent effects on yield/selectivity. For example, ICReDD’s workflow combines reaction path searches with experimental validation to reduce trial-and-error cycles (e.g., identifying optimal solvents or catalysts for Knoevenagel condensation) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., anti-inflammatory vs. cytotoxicity)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., halogen vs. alkyl groups) to isolate pharmacophores responsible for target effects .
  • Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate therapeutic windows from cytotoxic thresholds.
  • Mechanistic Profiling : Apply transcriptomics or proteomics to identify off-target interactions (e.g., unintended kinase inhibition) .

Q. How do substituents on the benzaldehyde moiety influence electrochemical properties?

  • Methodological Answer : Cyclic voltammetry (CV) reveals redox behavior linked to substituents:

  • Electron-withdrawing groups (e.g., nitro) lower LUMO energy, enhancing electron affinity.
  • Electron-donating groups (e.g., methoxy) increase HOMO energy, improving antioxidant capacity .

Q. What are the challenges in purifying this compound, and how are they addressed?

  • Methodological Answer :

  • Solubility Issues : Use mixed solvents (e.g., ethanol/water) for recrystallization .
  • Byproduct Contamination : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30%→100%) separates structurally similar impurities .

Key Considerations for Experimental Design

  • Reaction Scalability : Optimize catalyst loading (e.g., 0.1–0.5 mol% piperidine) to balance cost and efficiency .
  • Biological Assay Controls : Include vehicle (DMSO) and reference compound (e.g., indomethacin for anti-inflammatory studies) to validate results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.